Boc-Gln(Xan)-OH

Overview

Description

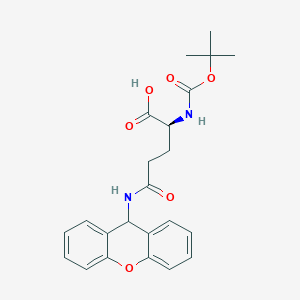

Boc-Gln(Xan)-OH, also known as N-tert-butoxycarbonyl-L-glutamine xanthenyl ester, is a derivative of L-glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group and the xanthenyl ester makes it a valuable intermediate in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln(Xan)-OH typically involves the protection of the amino group of L-glutamine with a Boc group, followed by the esterification of the carboxyl group with xanthenyl. The process can be summarized as follows:

Protection of the Amino Group: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-glutamine.

Esterification: Boc-L-glutamine is then reacted with xanthenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Role in Boc SPPS

Boc-Gln(Xan)-OH is a critical building block in Boc chemistry due to its dual-protection strategy:

- Boc group : Protects the α-amino group.

- Xanthyl group : Protects the δ-amide of glutamine, enhancing solubility and preventing cyclization/nitrile formation during carbodiimide activation .

Key advantages:

- The xanthyl group is stable under neutral/basic conditions but cleaved during TFA-mediated Boc deprotection (acidolysis) .

- Compatible with rapid synthesis protocols (4–5 min/residue) using in situ neutralization .

Activation and Coupling Mechanisms

| Activation Method | Reagent | Solvent | Efficiency | Side Reaction Risk |

|---|---|---|---|---|

| Carbodiimide | DCC | DMF | Moderate | Dehydration |

| Uronium | HBTU/HATU | DMF | High | Low |

| Preactivation | Preformed active ester | DCM | High | Minimal |

Notable Findings :

- Preactivation with symmetrical anhydrides or uronium salts reduces dehydration, yielding >95% coupling efficiency .

- Direct DCC activation in DMF risks nitrile formation (via Gln→Gln(CN) dehydration) .

Deprotection and Cleavage

The Boc and Xan groups are removed simultaneously under acidic conditions:

- Deprotection Reagent : Anhydrous TFA (neat or in DCM) .

- Mechanism : Acidolysis generates tert-butyl cations (Boc) and xanthyl cations (Xan), scavenged by thiophenol or water .

Conditions :

- 55-second TFA wash (neat) at ambient temperature .

- Complete removal confirmed by Kaiser test or HPLC .

Side Reactions and Mitigation

Case Study :

Comparative Analysis with Similar Derivatives

This compound outperforms other glutamine derivatives in solubility and coupling efficiency:

| Derivative | Solubility in DMF | Dehydration Risk | Deprotection Ease |

|---|---|---|---|

| Boc-Gln-OH | Low | High | Easy |

| Boc-Gln(Trt)-OH | Moderate | Moderate | Challenging |

| This compound | High | Low | Easy |

Key Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Melting Point | ~150°C (dec.) |

| Solubility | DMF, DCM, TFA |

| Step | Conditions | Time |

|---|---|---|

| Boc Deprotection | TFA (neat), 25°C | 55 sec |

| Coupling | HBTU/DIPEA, DMF, 25°C | 2–5 min |

Scientific Research Applications

Applications in Peptide Synthesis

-

Solid-Phase Peptide Synthesis (SPPS) :

- Boc-Gln(Xan)-OH is predominantly employed in Boc SPPS, where its solubility and protective features facilitate the coupling of amino acids. The xanthyl group mitigates dehydration reactions that can occur during activation with dicarbodiimides .

- The compound is particularly advantageous when synthesizing peptides with sensitive sequences or when high yields are required.

-

Dipeptide Synthesis :

- Research has demonstrated the successful synthesis of dipeptides using this compound through enzyme-catalyzed methods. For instance, ficin-catalyzed synthesis has been explored for producing N-protected dipeptides like N-carbobenzoxy-L-alanyl-L-glutamine . This method highlights the versatility of this compound in generating complex peptide structures efficiently.

-

Ionic Liquids :

- Recent studies have investigated the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), including this compound, as multifunctional reactants in organic synthesis. These ionic liquids exhibit favorable reactivity and low epimerization rates, making them suitable for rapid peptide coupling reactions .

Case Study 1: Enhanced Solubility and Yield

In a comparative study of various protecting groups in SPPS, this compound was shown to significantly improve solubility and yield when synthesizing complex peptides. The study highlighted that the xanthyl group effectively reduced side reactions during coupling, leading to higher purity levels in the final product .

Case Study 2: Enzyme-Catalyzed Dipeptide Synthesis

A detailed investigation into enzyme-catalyzed synthesis using this compound demonstrated its applicability in producing N-protected dipeptides with controlled conditions. The results indicated that using this compound allowed for efficient coupling while maintaining structural integrity and minimizing degradation .

Mechanism of Action

The mechanism of action of Boc-Gln(Xan)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthenyl ester facilitates the coupling of the carboxyl group with other amino acids or peptides. This allows for the selective formation of peptide bonds and the synthesis of complex peptide structures.

Comparison with Similar Compounds

Boc-Gln(Xan)-OH can be compared with other similar compounds such as:

Boc-Gln-ONp: N-tert-butoxycarbonyl-L-glutamine 4-nitrophenyl ester, which is another protected glutamine derivative used in peptide synthesis.

Boc-Gln-OSu: N-tert-butoxycarbonyl-L-glutamine N-hydroxysuccinimide ester, which is also used in peptide coupling reactions.

Uniqueness

This compound is unique due to the presence of the xanthenyl ester, which provides distinct reactivity and stability compared to other esters like 4-nitrophenyl or N-hydroxysuccinimide esters. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.

Biological Activity

Boc-Gln(Xan)-OH, or N-Boc-N'-xanthyl-L-glutamine, is an amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound is notable for its protective Boc (tert-butyloxycarbonyl) group, which stabilizes the glutamine residue during synthesis processes, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.

This compound has the chemical formula C23H26N2O6 and a molecular weight of 426.47 g/mol. The structure features a xanthyl group attached to the nitrogen of the glutamine side chain, enhancing its solubility and reactivity in peptide synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C23H26N2O6 |

| Molecular Weight | 426.47 g/mol |

| CAS Number | 55260-24-7 |

Biological Activity

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS to synthesize peptides with high yield and purity. The Boc protecting group prevents undesired side reactions, such as the formation of pyroglutamate from glutamine residues during the coupling process. This attribute is crucial as pyroglutamate formation can lead to premature chain termination and reduced peptide quality .

2. Antigenic Properties

The xanthyl group enhances the antigenic properties of peptides synthesized with this compound. This modification allows for better recognition by antibodies, making it useful in vaccine development and immunological studies . For example, peptides containing this compound have been shown to elicit stronger immune responses compared to their unmodified counterparts.

Case Studies

Case Study 1: Peptide Vaccine Development

In a study focusing on peptide vaccines against viral infections, researchers incorporated this compound into peptide sequences designed to mimic viral antigens. The modified peptides demonstrated enhanced binding affinity to MHC molecules and increased T-cell activation compared to standard glutamine-containing peptides. This suggests that this compound can significantly improve the efficacy of peptide-based vaccines .

Case Study 2: Structural Studies of Protein Folding

Another research project investigated the role of this compound in protein folding dynamics. By incorporating this compound into model peptides, scientists were able to observe changes in secondary structure formation and stability. The presence of the xanthyl group was found to influence hydrogen bonding patterns, leading to more stable helical structures in solution .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Prevention of Pyroglutamate Formation: The use of this compound significantly reduces the incidence of side reactions during SPPS, particularly the unwanted cyclization to pyroglutamate .

- Increased Solubility: Compared to other protecting groups, this compound exhibits improved solubility in organic solvents like DMF, facilitating higher concentration coupling reactions .

- Enhanced Biocompatibility: Peptides synthesized with this compound show improved biocompatibility and lower toxicity profiles in cellular assays, making them suitable candidates for therapeutic applications .

Q & A

Basic Research Questions

Q. How can the synthesis of Boc-Gln(Xan)-OH be optimized to improve yield and purity?

- Methodology : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst type) using a fractional factorial design. Monitor progress via TLC and HPLC. Purify via recrystallization or column chromatography, with purity verified by NMR (¹H/¹³C) and mass spectrometry .

- Key Variables : Reaction time (kinetics), protecting group stability under acidic/basic conditions, and solvent compatibility with xanthyl (Xan) protection .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use ¹H NMR to confirm the Boc and Xan group integrity (e.g., tert-butyl protons at ~1.4 ppm, aromatic Xan protons at ~7.2–7.5 ppm). IR spectroscopy can validate carbonyl groups (Boc carbamate at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹). Compare data with literature or computational predictions (DFT) .

Q. How does this compound stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Assess hygroscopicity by Karl Fischer titration. Store in desiccated, amber vials at room temperature to minimize hydrolysis of the Xan group .

Advanced Research Questions

Q. How can contradictions in reported this compound solubility data be resolved?

- Methodology : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen solubility parameters to model interactions. Address discrepancies by standardizing temperature and agitation protocols .

Q. What computational methods predict the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

- Methodology : Use molecular dynamics (MD) simulations to model steric effects during coupling. Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites. Validate predictions via SPPS trials with varying resin types (e.g., Wang vs. Rink amide) and coupling reagents (HATU vs. DIC) .

Q. How can side reactions (e.g., xanthyl group migration) be minimized during this compound incorporation into peptides?

- Methodology : Monitor side products via LC-MS and MALDI-TOF. Optimize deprotection conditions (e.g., TFA concentration, scavengers like triisopropylsilane). Compare kinetic data under microwave-assisted vs. conventional heating .

Q. What statistical approaches are suitable for analyzing variability in this compound crystallization outcomes?

- Methodology : Apply multivariate regression to correlate crystal morphology (via SEM/XRD) with solvent polarity and cooling rates. Use ANOVA to assess batch-to-batch variability in enantiomeric purity .

Q. Methodological Considerations

- Data Presentation : Include raw spectroscopic data in appendices, with processed results (e.g., integration ratios, coupling constants) in the main text. Use tables to compare melting points, Rf values, and retention times across studies .

- Error Analysis : Quantify uncertainties in HPLC peak integration (±2–5%) and NMR chemical shift assignments (±0.01 ppm). Report confidence intervals for yield calculations .

- Literature Gaps : Prioritize studies addressing xanthyl group instability in long-term storage or under photolytic conditions, as existing data are limited .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIDGIJEPOSLL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579120 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55260-24-7 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.